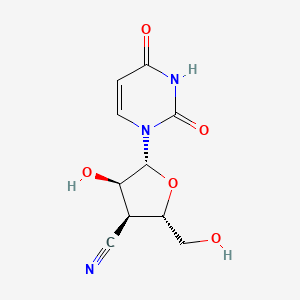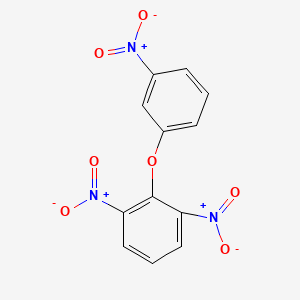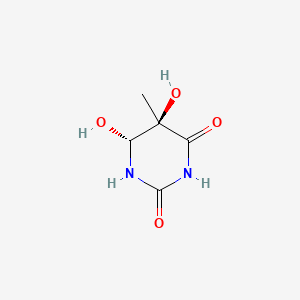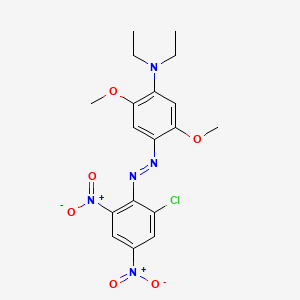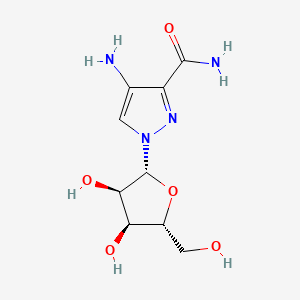
4NH2-3CONH2-riboPyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-carboxamide, commonly referred to as 4NH2-3CONH2-riboPyrazole, is a synthetic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxamide group, and a ribofuranosyl moiety attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4NH2-3CONH2-riboPyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ribofuranosyl Moiety: The ribofuranosyl group is introduced via glycosylation reactions, where a ribose derivative reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Functional Group Modifications: The amino and carboxamide groups are introduced through nucleophilic substitution reactions, often using amine and amide reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4NH2-3CONH2-riboPyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4NH2-3CONH2-riboPyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4NH2-3CONH2-riboPyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ribofuranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparaison Avec Des Composés Similaires
4NH2-3CONH2-riboPyrazole can be compared with other ribofuranosyl pyrazole derivatives, such as:
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different chemical and biological properties.
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-thiol: Contains a thiol group instead of a carboxamide, which affects its reactivity and potential
Propriétés
Numéro CAS |
138787-17-4 |
|---|---|
Formule moléculaire |
C9H14N4O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2,10H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
Clé InChI |
IYDPATBEXYOECS-FJGDRVTGSA-N |
SMILES isomérique |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N |
SMILES canonique |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









